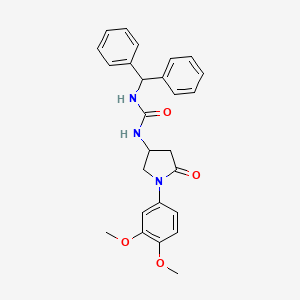

1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research conducted by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas, analyzing their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. The study provides insights into the use of ureas for self-assembly and mimicking the helix-to-sheet transition shown by peptides, potentially offering a foundation for understanding the structural behavior of compounds like "1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea" (Corbin et al., 2001).

Crystal Structure Analysis

Cho et al. (2015) detailed the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, demonstrating the utility of structural analysis in understanding the molecular architecture and interactions of complex organic compounds. This research underscores the importance of crystallography in drug design and compound analysis (Cho et al., 2015).

Association Studies of Ureas with Naphthyridines and Benzoates

A study by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates through NMR and quantum chemical studies provides a comprehensive look at the substituent effect on complexation. These findings can be applied to understand the interactions and potential applications of structurally similar compounds in chemical sensors or molecular recognition technologies (Ośmiałowski et al., 2013).

Virtual Screening and Biochemical Studies

Wang et al. (2011) explored virtual screening targeting the urokinase receptor, leading to the identification of compounds with potential applications in cancer treatment. This approach underscores the importance of computational methods in identifying and optimizing biologically active compounds, which may include entities similar to "this compound" (Wang et al., 2011).

Conducting Polymers from Pyrrole Derivatives

Research by Sotzing et al. (1996) on conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization provides an example of the application of organic compounds in material science, particularly in the development of electronic materials. This work highlights the versatility of urea and pyrrole derivatives in creating new materials with desirable electrical properties (Sotzing et al., 1996).

Properties

IUPAC Name |

1-benzhydryl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-32-22-14-13-21(16-23(22)33-2)29-17-20(15-24(29)30)27-26(31)28-25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20,25H,15,17H2,1-2H3,(H2,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOGODRNJYNOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)

![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)

![N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2372058.png)

![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)